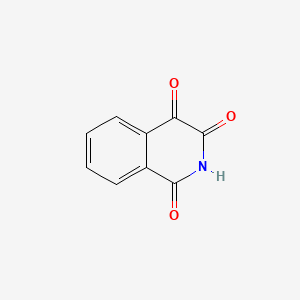

isoquinoline-1,3,4(2H)-trione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

isoquinoline-1,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOFGHHAURBGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200103 | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-73-3 | |

| Record name | 1,3,4(2H)-Isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4(2H)-Isoquinolinetrione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-(2H)ISOQUINOLINETRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isoquinoline 1,3,4 2h Trione and Its Derivatives

Classical and Established Synthetic Approaches

Established methods for the synthesis of the isoquinoline-1,3,4(2H)-trione core often utilize readily available starting materials and rely on fundamental organic reactions.

Synthesis via Beckmann Rearrangement of Ninhydrin (B49086)

A traditional route to isoquinoline-1,3,4-trione involves the Beckmann rearrangement of ninhydrin. mdpi.comresearchgate.net This reaction is typically carried out using hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.net The process transforms the cyclic triketone structure of ninhydrin into the this compound framework.

Synthesis via Azido-Schmidt Reaction of Ninhydrin

Another established method is the azido-Schmidt reaction of ninhydrin. mdpi.comresearchgate.net This reaction employs trimethylsilyl (B98337) azide (B81097) to yield this compound. researchgate.netresearchgate.net The reaction proceeds under mild conditions and provides the target molecule in good yield. researchgate.net

Synthesis via Oxidation of De-aromatized Isoquinolines

The oxidation of de-aromatized isoquinoline (B145761) precursors is a viable pathway to isoquinoline-1,3,4(2H)-triones. For instance, isoquinolin-1(2H)-ones can be oxidized using chromic acid to furnish the corresponding isoquinoline-1,3,4(2H)-triones. thieme-connect.de Additionally, phthalimides can be converted to isoquinolinetriones through a process involving alkylation with chloroacetone (B47974) and subsequent ring expansion, followed by an oxidative deacylation in the presence of oxygen. mdpi.com

Contemporary and Advanced Synthetic Strategies

Modern synthetic efforts have focused on developing more efficient and atom-economical methods, such as cascade reactions, to construct the this compound system.

Metal-Free Air Oxidation Cascade Processes with Primary Amines

A notable advanced strategy involves a metal-free, air-mediated oxidation cascade reaction. mdpi.commdpi.com This approach offers a convenient, one-pot synthesis of a series of isoquinoline-1,3,4(2H)-triones. mdpi.comresearchgate.net The reaction's reliance on air as the oxidant makes it an environmentally benign process. mdpi.com

This metal-free cascade process utilizes the readily available trifunctional aromatic ketone, methyl 2-(bromoacetyl)benzoate, in reactions with primary amines. mdpi.commdpi.comresearchgate.net The reaction is typically stirred vigorously under air at 50 °C overnight in acetonitrile (B52724) with the presence of a base like diisopropylethylamine (DIPEA). mdpi.com This process involves an unexpected in situ air oxidation that follows a cascade of reactions, including nucleophilic displacement of the bromine, lactamization, and subsequent oxidation to form the trione (B1666649) structure. mdpi.comresearchgate.net

A variety of primary amines can be used, leading to a range of N-substituted this compound derivatives. The yields for this process are generally good. For the synthesis of the parent this compound with a free NH group, a modified protocol using a Staudinger reaction is necessary. mdpi.com

Interactive Data Table: Synthesis of this compound Derivatives via Metal-Free Air Oxidation

| Entry | Amine | Product | Yield (%) | Melting Point (°C) |

| 1 | Benzylamine | 2-benzylthis compound | 71 | - |

| 2 | 4-Methoxybenzylamine | 2-(4-methoxybenzyl)this compound | 75 | 163–164 |

| 3 | 2-Fluorobenzylamine | 2-(2-fluorobenzyl)this compound | 69 | - |

| 4 | 3-Nitrobenzylamine | 2-(3-nitrobenzyl)this compound | 69 | 186–187 |

| 5 | Methylamine | 2-methylthis compound | 72 | - |

| 6 | Staudinger Reaction Protocol | This compound | 62 | 220–221 |

| Data sourced from Di Mola, et al. (2019). mdpi.com |

Role of Diisopropylethylamine (DIPEA) in Cascade Reactions

In the synthesis of isoquinoline-1,3,4(2H)-triones via cascade reactions, Diisopropylethylamine (DIPEA) plays a crucial, non-nucleophilic basic role. A key method involves the reaction of methyl-2-(2-bromoacetyl)benzoate with primary amines. researchgate.netmdpi.com This process initiates with a nucleophilic displacement of the bromine atom by the amine, followed by a lactamization step. researchgate.net Throughout this sequence, hydrogen bromide (HBr) is generated as a byproduct.

The primary function of DIPEA is to neutralize the HBr formed during the reaction. researchgate.netnih.gov As a sterically hindered base, it does not compete with the primary amine as a nucleophile. The addition of one equivalent of DIPEA was found to be essential for improving reaction conversion. researchgate.netmdpi.com In its absence, the reaction is sluggish, but in its presence at elevated temperatures (e.g., 50 °C), a significant improvement in yield is observed, leading to the formation of the desired 2,3-dihydroisoquinoline-1,3,4-trione in good yields following an unexpected in situ air oxidation. researchgate.netmdpi.com The proposed mechanism suggests that the first steps involve nucleophilic displacement and lactamization, where DIPEA is necessary to neutralize the HBr. researchgate.net

The effectiveness of this base is highlighted in studies where various primary amines were reacted with methyl 2-(2-bromoacetyl)benzoate in the presence of DIPEA to yield a range of substituted isoquinoline-1,3,4(2H)-triones. mdpi.com

Table 1: Synthesis of this compound Derivatives Using DIPEA Data sourced from Di Mola et al., 2019. mdpi.comnih.gov

| Entry | R Group (from Amine) | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl (B1604629) | 2-benzylthis compound | 71 |

| 2 | 4-Chlorobenzyl | 2-(4-chlorobenzyl)this compound | 73 |

| 3 | 4-Methoxybenzyl | 2-(4-methoxybenzyl)this compound | 75 |

| 4 | 2-Fluorobenzyl | 2-(2-fluorobenzyl)this compound | 69 |

| 5 | Ethyl | 2-ethylthis compound | 70 |

Staudinger Reaction in the Presence of Trimethylphosphine (B1194731) for NH-Free Derivatives

For the synthesis of the parent this compound, which is unsubstituted at the nitrogen position (an NH-free derivative), a direct reaction with ammonia (B1221849) proves to be inefficient, resulting in low yields. researchgate.net To overcome this, a modified, two-step protocol employing a Staudinger reaction is utilized. researchgate.netmdpi.comresearchgate.net

The synthesis begins by reacting methyl 2-(bromoacetyl)benzoate with sodium azide (NaN₃). nih.gov This initial step produces an azide intermediate. nih.gov In the subsequent step, this azide intermediate is treated with a phosphine (B1218219), such as trimethylphosphine or triphenylphosphine. researchgate.netorganic-chemistry.org This initiates the Staudinger reaction, where the phosphine reacts with the azide to form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to yield an iminophosphorane. organic-chemistry.org An aqueous workup then hydrolyzes the iminophosphorane, furnishing the desired primary amine—the NH-free this compound—and a stable phosphine oxide byproduct. researchgate.netorganic-chemistry.org This modified protocol provides the target compound in a satisfactory 62% yield. researchgate.net

Iodine/TBHP Mediated Oxidative Synthesis of Dihydroisoquinoline-1,3,4(2H)-triones

A direct method for accessing dihydroisoquinoline-1,3,4(2H)-triones involves an oxidative strategy using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) as the oxidant system. mdpi.comresearchgate.net This approach has been reported for the functionalization of isoquinolines with methylarenes, proceeding through a sequence of benzylic C-H iodination, N-benzylation, amidation, and finally, a double C-H oxidation to yield N-benzyl isoquinoline-1,3,4-triones. researchgate.net While this iodine-catalyzed method offers a direct route using un-functionalized starting materials under metal-free conditions, it is noted to suffer from significant drawbacks, including a limited substrate scope and the necessity for harsh reaction conditions. mdpi.comresearchgate.net

Metal-Free Switchable Synthesis via Oxidation of Isoquinolinium Salts

A versatile and switchable metal-free synthesis has been developed for producing isoquinoline-1,3,4-triones from isoquinolinium salts. rsc.org This strategy relies on an iodine(III)-mediated oxidation process. The reaction pathway can be directed toward one of two different products based on the choice of reagents. rsc.org

Initially, the oxidation of isoquinolinium salts with phenyliodine(III) diacetate in the presence of a nucleophile like 4-hydroxycoumarin (B602359) leads to the formation of 1,4-bridged dihydroisoquinolin-3-ones. rsc.org However, the synthesis can be "switched." If the iodine(III)-oxidized intermediate of the isoquinolinium salt is instead treated with tert-butyl hydroperoxide (TBHP), it is efficiently converted to the corresponding isoquinoline-1,3,4-trione in high yields. rsc.org This transformation hinges on an iodine(III)-mediated dual radical addition/radical coupling strategy. rsc.org The process demonstrates that combining a bromide anion with phenyliodine(III) diacetate serves as an effective carrier for generating both stable bromine radicals and highly labile carboxyl radicals, which drive the selective transformations. rsc.org

Controlled Radical Cyclization Cascade from o-Alkynylated Benzamides

A sophisticated photochemical method provides access to substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides. bohrium.comresearchgate.netresearchgate.net This reaction proceeds via a controlled radical cyclization cascade under mild conditions. bohrium.com The core of this transformation is a metal-free photoredox catalyzed addition of an amidyl N-centered radical onto the C-C triple bond of the alkyne moiety within the same molecule. bohrium.comresearchgate.net This intramolecular cyclization is a key step in forming the heterocyclic core, which is subsequently oxidized to the final trione product. bohrium.com

Photoredox Catalysis and Proton-Coupled Electron Transfer (PCET) Mechanisms

The success of the radical cyclization cascade from o-alkynylated benzamides is underpinned by the principles of photoredox catalysis and proton-coupled electron transfer (PCET). bohrium.comresearchgate.net Photoredox catalysis utilizes photons from visible light as traceless reagents to generate reactive intermediates under mild conditions. beilstein-journals.orgnih.gov

In this specific mechanism, the process is initiated by the visible-light-driven excitation of a photocatalyst. bohrium.comresearchgate.net This excited photocatalyst then engages in a PCET event with the o-alkynylated benzamide (B126) substrate. bohrium.comresearchgate.net PCET allows for the simultaneous transfer of an electron and a proton, providing a low-energy pathway for activating otherwise stable bonds. nih.gov Here, the N-H bond of the benzamide is activated, leading to the formation of an amidyl N-centered radical. bohrium.com This radical species is then perfectly positioned to initiate the intramolecular cyclization cascade by adding to the adjacent alkyne, ultimately leading to the formation of the this compound scaffold. bohrium.com The entire process is supported by mechanistic studies, including control and quenching experiments. bohrium.com

Mannich or SN2 Initiated Cascade Reactions for Isoquinolinones

While not directly yielding the trione, cascade reactions initiated by either a Mannich reaction or an SN2 displacement are effective, catalyst-free methods for synthesizing the related 3-isoquinolinone core. nih.govrsc.org

The Mannich-initiated cascade involves the reaction of imines, derived from 2-formylphenyl acetate (B1210297), with nucleophiles such as nitromethane (B149229) or dimethylmalonate. nih.govrsc.org This approach proceeds under solvent-free and catalyst-free conditions to produce novel 1-substituted 3-isoquinolinones in good to high yields. nih.gov

Alternatively, an SN2-initiated cascade can be used. nih.gov This method involves reacting 2-bromomethylphenyl acetate with a primary amine. nih.govresearchgate.net The reaction sequence is thought to involve an initial SN2 displacement of the bromide, followed by lactamization. nih.gov To facilitate this process and neutralize the HBr byproduct, an organic base is required. Studies show that DIPEA is the most effective base for this transformation, yielding the desired C-unsubstituted 3-isoquinolinones. nih.gov This highlights a common mechanistic role for DIPEA across different but related cascade syntheses in the isoquinoline family.

Oxidative Coupling Reactions Mediated by Dess-Martin Periodinane (DMP)

An efficient and practical method for synthesizing N-substituted this compound derivatives involves the oxidative coupling of functionalized isoquinolines with readily available benzyl bromides, mediated by Dess-Martin periodinane (DMP). mdpi.comresearchgate.net This metal-free approach offers high yields under mild conditions. mdpi.comresearchgate.net

The reaction proceeds by treating the isoquinoline substrate with DMP in the presence of a benzyl bromide. mdpi.com An H2O18-labeling experiment suggests that the oxygen atoms in the resulting trione may originate from water present in the reaction medium. mdpi.com A variety of substituents on both the isoquinoline and benzyl bromide moieties are well-tolerated, leading to a diverse range of this compound derivatives. mdpi.com

Table 1: Examples of this compound Derivatives Synthesized via DMP-Mediated Oxidative Coupling

| Derivative Name | Starting Isoquinoline | Starting Benzyl Bromide | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzyl-6-methoxythis compound | 6-Methoxyisoquinoline | Benzyl bromide | Not specified | mdpi.com |

| 2-(3-Methylbenzyl)-6-methoxythis compound | 6-Methoxyisoquinoline | 3-Methylbenzyl bromide | Not specified | mdpi.com |

| 2-Benzyl-5-methoxythis compound | 5-Methoxyisoquinoline | Benzyl bromide | Not specified | mdpi.com |

| 2-Benzyl-5-bromothis compound | 5-Bromoisoquinoline | Benzyl bromide | Not specified | mdpi.com |

| 4,4-Dibromo-2-(4-methylbenzyl)isoquinoline-1,3(2H,4H)-dione | Isoquinoline | 4-Methylbenzyl bromide | Not specified | mdpi.com |

| 4,4-Dibromo-2-(3-bromobenzyl)isoquinoline-1,3(2H,4H)-dione | Isoquinoline | 3-Bromobenzyl bromide | Not specified | mdpi.com |

| 4,4-Dibromo-2-(4-nitrobenzyl)isoquinoline-1,3(2H,4H)-dione | Isoquinoline | 4-Nitrobenzyl bromide | Not specified | mdpi.com |

| 2-Allyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione | Isoquinoline | Allyl bromide | Not specified | mdpi.com |

Transition-Metal Catalyzed Reactions for Derivative Synthesis

Transition-metal catalysis provides a powerful tool for the synthesis of this compound derivatives, particularly through reactions involving diazo compounds. researchgate.netrsc.org

Reactions of Diazo Compounds and N,N-Dialkylnitrosoamines

A notable method involves the Ruthenium(II)-catalyzed reaction of diazoindandiones with N,N-dialkylnitrosoamines, which efficiently produces a diverse array of isoquinoline-1,3,4-trione derivatives in moderate to excellent yields. rsc.orgrsc.org The proposed mechanism for this transformation involves the rearrangement of nitroso ylide intermediates. rsc.orgrsc.org This methodology demonstrates good tolerance for both cyclic and acyclic nitrosoamines, affording the desired products under mild reaction conditions. rsc.org

In a related study, a Rhodium(III)-catalyzed reaction between dimethyl diazomalonate and N,N-dialkylnitrosoamines was found to yield stable nitroso ylide products, offering further insights into the synthetic potential of these reagents in transition-metal-catalyzed transformations. rsc.org

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

The photochemical reactivity of 4-diazoisoquinoline-1,3(2H,4H)-diones offers a mild and efficient pathway for the functionalization of the isoquinoline scaffold. nih.govnih.gov These diazo compounds are versatile reagents that can be used to introduce a variety of functional groups. nih.govacs.org

Introduction of Fluorinated Moieties via O-H Insertion Reactions

A significant application of this photochemical approach is the introduction of fluorinated moieties through O-H insertion reactions. nih.govnih.gov Irradiating 4-diazoisoquinoline-1,3(2H,4H)-diones in the presence of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), under blue LED light leads to the formation of the corresponding fluorinated ether products in good yields, often in under two hours. nih.govacs.org This method is scalable, as demonstrated by the successful gram-scale synthesis of a fluorinated derivative. nih.gov

Compatibility with S-H and C-H Insertion Reactions

The developed photochemical conditions are not limited to O-H insertions. They have also been shown to be compatible with S-H and C-H insertion reactions, further expanding the synthetic utility of 4-diazoisoquinoline-1,3(2H,4H)-diones. nih.gov For instance, the reaction with cyclohexanethiol (B74751) resulted in the corresponding S-H insertion product in a moderate yield. acs.org

Influence of Substituents on Reaction Yields and Stability

The nature of the substituent on the nitrogen atom of the isoquinoline ring and on the aromatic ring can influence the reaction outcome. While various N-alkyl-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones react consistently to provide fluorinated derivatives in good yields (60-71%), the use of an N-phenyl substituent leads to a lower yield due to the reduced stability of both the starting material and the product under the reaction conditions. acs.orgacs.org Furthermore, the presence of either electron-donating or electron-withdrawing groups at the 7-position of the aromatic ring tends to slightly decrease the reaction yield compared to the unsubstituted analogs. acs.orgacs.org

Table 2: Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

| Diazo Compound Substituent (N- and 7-position) | Reagent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methyl | HFIP | O-H Insertion | 68 | acs.org |

| N-Ethyl | HFIP | O-H Insertion | 71 | acs.org |

| N-Propyl | HFIP | O-H Insertion | 60 | acs.org |

| N-Butyl | HFIP | O-H Insertion | 65 | acs.org |

| N-Allyl | HFIP | O-H Insertion | 63 | acs.org |

| N-Benzyl | HFIP | O-H Insertion | 66 | acs.org |

| N-Phenyl | HFIP | O-H Insertion | 32 | acs.org |

| N-Methyl, 7-Methoxy | HFIP | O-H Insertion | 61 | acs.org |

| N-Methyl, 7-Bromo | HFIP | O-H Insertion | 58 | acs.org |

| N-Methyl, 7-Nitro | HFIP | O-H Insertion | 55 | acs.org |

| N-Benzyl | Cyclohexanethiol | S-H Insertion | 51 | acs.org |

| N-Allyl | Cyclohexanethiol | S-H Insertion | 44 | acs.org |

Note: HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol. The table illustrates the effect of substituents on yield.

Electrochemical Continuous-Flow Approaches for Diones

Electrochemical synthesis, which utilizes electrons as traceless reagents, has emerged as a powerful and sustainable alternative to conventional methods that often rely on chemical oxidants. rsc.orgcardiff.ac.uk When combined with continuous-flow technology, this approach offers significant advantages for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org

A notable application of this technology is the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes. rsc.org This method involves a radical cascade reaction between N-alkyl-N-methacryloyl benzamides and sulfonylhydrazides within a continuous-flow electrolytic cell. rsc.org The reaction proceeds under metal-free and external oxidant-free conditions, enhancing its environmental friendliness. rsc.org

The key benefits of using an electrochemical continuous-flow system over traditional batch reactors include a high electrode surface-to-volume ratio, efficient mass and heat transfer, and minimized side reactions due to short reaction times. rsc.org This setup not only allows for moderate to excellent yields across a range of substrates but also facilitates straightforward scalability without altering the optimized reaction conditions. rsc.org The process is initiated by the anodic oxidation of the sulfonylhydrazide to generate a sulfonyl radical, which then engages in a cascade cyclization with the N-alkyl-N-methacryloyl benzamide to form the desired dione (B5365651) product. rsc.orgacs.org

Table 1: Electrochemical Continuous-Flow Synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones Reaction of N-alkyl-N-methacryloyl benzamides with various sulfonylhydrazides.

| Entry | R¹ (on Benzamide) | R² (on Sulfonylhydrazide) | Product | Yield (%) |

| 1 | CH₃ | C₆H₅ | 2-methyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 85% |

| 2 | CH₃ | 4-CH₃C₆H₄ | 2-methyl-4-((4-methylphenyl)sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 89% |

| 3 | CH₃ | 4-ClC₆H₄ | 4-((4-chlorophenyl)sulfonylmethyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 78% |

| 4 | C₂H₅ | C₆H₅ | 2-ethyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 82% |

| 5 | Benzyl | 4-CH₃C₆H₄ | 2-benzyl-4-((4-methylphenyl)sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 86% |

Visible-Light-Mediated Tandem Reactions

Visible-light photoredox catalysis provides a mild and efficient platform for accessing complex molecular architectures, including isoquinoline-1,3-dione derivatives. These methods leverage the energy of light to initiate radical-based transformations under ambient conditions.

One prominent strategy is the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a tandem radical cyclization and sulfonylation reaction. rsc.orgjove.com This reaction couples N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides at room temperature, catalyzed by a photoredox catalyst such as fac-Ir(ppy)₃. rsc.org The process is initiated by the photocatalyst absorbing visible light, which enables the generation of a sulfonyl radical from the sulfonyl chloride. This radical then adds to the alkene of the benzamide derivative, triggering a cyclization to furnish the isoquinolinedione product in good to excellent yields. rsc.org

The versatility of visible-light-mediated reactions is further demonstrated in the synthesis of perfluorinated isoquinolinediones. acs.org This method employs the visible-light-induced carboperfluoroalkylation of alkenes, using various perfluoroalkyl iodides or bromides as the radical source. acs.org It allows for the efficient incorporation of diverse perfluoroalkyl groups (e.g., CF₃, C₄F₉, C₈F₁₇) into the isoquinoline-1,3(2H,4H)-dione framework from N-alkyl-N-methacryloyl benzamides under mild conditions. acs.org

Furthermore, a metal-free approach using organic photocatalysts has been developed for the synthesis of the core isoquinoline-1,3-dione scaffold. This protocol utilizes a proton-coupled electron transfer (PCET) process, often employing naphthalimide-based photocatalysts, to achieve the reductive cyclization of acrylamides. beilstein-journals.org This mild radical cyclization accommodates a broad range of functional groups and avoids the need for metal-complex catalysts or strong acids. beilstein-journals.org

Table 2: Visible-Light-Mediated Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives Examples of different photocatalytic strategies for the synthesis of isoquinolinediones.

| Entry | Starting Materials | Photocatalyst / Conditions | Product Type | Yield (%) | Ref |

| 1 | N-methyl-N-methacryloyl benzamide + TsCl | fac-Ir(ppy)₃, Blue LED | 4-(tosylmethyl)isoquinolinedione | 92% | rsc.org |

| 2 | N-methyl-N-methacryloyl benzamide + C₄F₉I | fac-Ir(ppy)₃, Blue LED | 4-(nonafluorobutyl)isoquinolinedione | 81% | acs.org |

| 3 | N-methyl-N-methacryloyl benzamide + CF₃SO₂Na | Ru(bpy)₃Cl₂, Blue LED | 4-(trifluoromethyl)isoquinolinedione | 75% | rsc.org |

| 4 | o-alkynylated benzamide | NDI derivative, Blue LED | This compound | 85% | beilstein-journals.org |

Reactivity and Reaction Mechanisms of Isoquinoline 1,3,4 2h Trione

Fundamental Reactivity Patterns

The reactivity of isoquinoline-1,3,4(2H)-trione is largely dictated by the presence of its trione (B1666649) functional group, which provides multiple sites for nucleophilic and electrophilic attack.

Reactivity of the Trione Functional Group

The trione system in this compound features three carbonyl groups, which are susceptible to a variety of chemical transformations. These carbonyl groups can undergo nucleophilic addition reactions. smolecule.com The reactivity of these positions allows for the synthesis of a diverse range of derivatives. For instance, the reaction with trialkyl phosphites leads to the formation of the corresponding 1,3(2H,4H)-isoquinolinedion-4-ylidene derivatives. tandfonline.com

Reactions with Primary Amines

This compound readily reacts with primary amines. mdpi.comresearchgate.net This reactivity has been harnessed in cascade reactions starting from precursors like methyl 2-(2-bromoacetyl)benzoate and primary amines, which, after an unexpected in situ air oxidation, yield a series of N-substituted isoquinoline-1,3,4(2H)-triones. mdpi.comresearchgate.net This process is generally applicable to a range of aliphatic and benzylic amines. mdpi.com However, reactions with aromatic amines such as aniline (B41778) have been reported to lead to decomposition products. mdpi.com

A notable application of this reactivity is the synthesis of the NH-unsubstituted caspase inhibitor trione, which required a modified protocol involving a Staudinger reaction. mdpi.comresearchgate.net The reaction conditions and yields for the synthesis of various N-substituted isoquinoline-1,3,4(2H)-triones are summarized below.

| Entry | R Group | Yield (%) |

| 1 | -CH₂Ph (3a) | 71 |

| 2 | -CH₂(4-Cl-C₆H₄) (3b) | 73 |

| 3 | -CH₂(4-MeO-C₆H₄) (3c) | 75 |

| 4 | -CH₂(2-F-C₆H₄) (3d) | 69 |

| 5 | -CH₂(3-NO₂-C₆H₄) (3e) | 69 |

| 6 | -CH₃ (3f) | 72 |

| 7 | -CH₂CH=CH₂ (3g) | 70 |

| 8 | -(CH₂)₃CH₃ (3h) | 73 |

| 9 | -CH₂CH₂Ph (3i) | 72 |

| 10 | Ph | - |

| Yields refer to chromatographically pure compounds. The reaction with aniline (R=Ph) resulted in a mixture of products. researchgate.net |

Cascade and Multicomponent Reactions

The inherent reactivity of the this compound scaffold makes it an excellent participant in cascade and multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

Investigation of Electrophilic Reactivity in Cascade Processes

The electrophilic nature of the carbonyl groups in this compound and its precursors is central to its role in cascade reactions. mdpi.comresearchgate.net For example, the synthesis of isoquinoline-1,3,4(2H)-triones from methyl 2-(2-bromoacetyl)benzoate and primary amines proceeds through a cascade process involving multiple sequential reactions without the isolation of intermediates. mdpi.comresearchgate.netnih.gov This approach highlights the efficiency of designing reactions with multifunctional starting materials. nih.gov A proposed mechanism for one such one-pot synthesis involves a series of steps that ultimately lead to the desired trione structure. researchgate.net Similar cascade reactions have been developed for the synthesis of related isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org

Formation of Gamma-Lactam Ring Structures

While the direct formation of gamma-lactam rings from this compound is not explicitly detailed in the provided context, the broader field of isoquinoline (B145761) chemistry and related heterocyclic systems often involves rearrangements and cyclizations that can lead to various lactam structures. The principles of intramolecular rearrangements in related systems, such as those involving β-cyanoketones to form γ-lactams, demonstrate the potential for such transformations. researchgate.net The synthesis of γ-lactams is a significant area of research, with numerous methods developed for their construction. organic-chemistry.org

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations, further expanding its synthetic utility.

A key synthetic route to isoquinoline-1,3,4(2H)-triones involves an in situ air oxidation step. mdpi.comresearchgate.net This metal-free aerobic oxidation is a crucial part of a cascade reaction sequence. mdpi.comresearchgate.netnih.gov The mechanism is thought to proceed through an enol intermediate which reacts with atmospheric oxygen. researchgate.net Other oxidative methods, such as using I₂/TBHP, have also been reported for the synthesis of these compounds, though they may have limitations. mdpi.com The oxidation of related isoquinoline-1,3(2H,4H)-diones to their 4-hydroxy derivatives can also be achieved through air oxidation. researchgate.net

Regarding reductive transformations, this compound derivatives can be involved in redox cycles, particularly in biological contexts. For instance, these compounds can inactivate caspase-3 through a process that is dependent on dithiothreitol (B142953) (DTT) and oxygen, suggesting the generation of reactive oxygen species (ROS). rcsb.org This indicates that the trione moiety can be reduced and subsequently re-oxidized, participating in a catalytic cycle. rcsb.org The reduction of related isoquinoline-1,3(2H,4H)-diones can lead to hydroxylated tetrahydroisoquinoline core structures. acs.org

In Situ Air Oxidation Processes

A notable and efficient method for synthesizing isoquinoline-1,3,4(2H)-triones involves an unexpected in situ air oxidation that is part of a cascade process. grafiati.commdpi.comresearchgate.net This metal-free approach utilizes the readily available trifunctional aromatic ketone, methyl-2-(2-bromoacetyl)benzoate, in reactions with primary amines. grafiati.commdpi.com The reaction sequence is believed to proceed through the formation of an enol intermediate which then reacts with atmospheric oxygen. mdpi.comresearchgate.net Subsequent protonation leads to a hydroperoxide that facilitates the formation of the final trione structure. mdpi.com

This method is significant for its operational simplicity and avoidance of metal catalysts, aligning with principles of green chemistry. mdpi.comresearchgate.net The process has been successfully applied to synthesize a variety of N-substituted this compound derivatives. mdpi.com For the synthesis of the caspase inhibitor trione, which has a free NH group, a modified protocol using a Staudinger reaction with trimethylphosphine (B1194731) is employed. grafiati.commdpi.com

Table 1: Selected N-Substituted Isoquinoline-1,3,4(2H)-triones Synthesized via In Situ Air Oxidation mdpi.com

| Compound Name | R-Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-benzylthis compound | Benzyl (B1604629) | 71 | 149-150 |

| 2-(4-chlorobenzyl)this compound | 4-Chlorobenzyl | 72 | 168-169 |

| 2-(4-methoxybenzyl)this compound | 4-Methoxybenzyl | 75 | 163-164 |

| 2-(2-fluorobenzyl)this compound | 2-Fluorobenzyl | 69 | 186-187 |

| 2-(3-nitrobenzyl)this compound | 3-Nitrobenzyl | 69 | 186-187 |

| 2-methylthis compound | Methyl | 72 | 182-183 |

Reductant-Free Aerobic Hydroxylation

While direct research on the reductant-free aerobic hydroxylation of this compound is not extensively detailed, studies on the closely related isoquinoline-1,3(2H,4H)-dione derivatives provide valuable insights. A base-catalyzed, transition-metal-free, and reductant-free aerobic hydroxylation of isoquinoline-1,3(2H,4H)-diones has been established. acs.orgnih.gov This process uses air as the oxidant and is compatible with a wide array of substrates, including those with aryl, heteroaryl, and alkyl groups. acs.orgnih.gov The reaction is believed to proceed through the formation of an enol, which is then oxidized by atmospheric oxygen. mdpi.com This methodology offers a mild and efficient route to 4-hydroxy-isoquinoline-1,3-diones. mdpi.comacs.org The resulting hydroxylated products can be further transformed into hydroxylated tetrahydroisoquinoline core structures through reduction. acs.orgnih.gov This reaction highlights a green and sustainable approach to the functionalization of the isoquinoline scaffold. researchgate.net

Cycloaddition Reactions

Isoquinoline derivatives can be synthesized through Diels-Alder reactions. nih.gov Specifically, 2(1H)-pyridones containing an electron-withdrawing group at the 4-position react with methoxy-1,3-butadienes to form isoquinoline structures. nih.gov This cycloaddition approach has been utilized in the synthesis of isoquinoline alkaloids. nih.gov Furthermore, derivatization studies of this compound have led to the development of aza-dienophiles for use in aza-Diels-Alder reactions. researchgate.net These reactions can be part of a one-pot sequence to construct complex fused heterocyclic systems. researchgate.net

N-Aryl ketenimines have been identified as highly reactive aza-dienophiles in intermolecular cycloaddition reactions. researchgate.netacs.orgchemrxiv.org When heated with 2,5-bis(silyloxy)furans, these ketenimines undergo [4+2] cycloaddition with high levels of selectivity. researchgate.netacs.orgchemrxiv.org This is followed by a spontaneous C-O cleavage to produce oxygenated pyridone derivatives in a redox-neutral manner. researchgate.netacs.orgchemrxiv.org

Computational and experimental studies have shown that N-aryl ketenimines are significantly more reactive than traditional imino dienophiles. researchgate.netchemrxiv.org This enhanced reactivity is attributed to less distorted transition states during the cycloaddition process. acs.orgchemrxiv.org The versatility of this method allows for the synthesis of complex fused pyridone/pyran systems through a one-pot aza-Diels-Alder/oxa-Diels-Alder sequence. researchgate.netacs.orgchemrxiv.org

Diels-Alder Type Reactions

Phosphite Reactions

Alkoxy-substituted 2-alkyl-1,3,4(2H)-isoquinolinetriones react with trialkyl phosphites to yield the corresponding 1,3(2H,4H)-isoquinolinedion-4-ylidene derivatives and trialkyl phosphates. tandfonline.comtandfonline.com The reaction of these ylidene derivatives with trialkyl phosphites in the presence of water results in reduction products, specifically 1,3(2H,4H)-isoquinolinedion-4-yl derivatives. tandfonline.com The structures of these products have been confirmed by spectral data and X-ray crystallography. tandfonline.com

Reduction Products from Reactions with Trialkyl Phosphites in the Presence of Water

The reaction of derivatives of this compound with trialkyl phosphites in the presence of water leads to specific reduction products. Research has shown that alkoxy-substituted 2-alkyl-1,3,4(2H)-isoquinolinetriones react with trialkyl phosphites to initially form 1,3(2H,4H)-isoquinolinedion-4-ylidene derivatives. tandfonline.com Subsequent reaction of these intermediates with trialkyl phosphites in an aqueous environment results in their reduction. tandfonline.com

The final products of this reduction have been identified as 1,3(2H,4H)-isoquinolinedion-4-yl derivatives. tandfonline.com The characterization and confirmation of these structures have been accomplished through the use of spectral data and X-ray crystallography. tandfonline.com This reaction pathway highlights a specific reactivity pattern of the this compound system under these conditions, where the C4-carbonyl group is effectively reduced.

| Starting Material (Intermediate) | Reagents | Product |

| 1,3(2H,4H)-isoquinolinedion-4-ylidene derivative | Trialkyl phosphite, Water | 1,3(2H,4H)-isoquinolinedion-4-yl derivative |

Structure Activity Relationship Sar Studies of Isoquinoline 1,3,4 2h Trione Derivatives

Modulations of the Isoquinoline (B145761) Backbone and Trione (B1666649) Functionality

Modifications to the core isoquinoline-1,3,4(2H)-trione structure have been shown to significantly impact the biological and photochemical properties of these compounds. The trione system itself is a key pharmacophore, with the C4 carbonyl group being a primary site for photochemical reactions. mdpi.com

Alterations to the isoquinoline backbone, such as the introduction of substituents on the aromatic ring, can influence the electronic properties and reactivity of the entire molecule. For instance, the presence of electron-donating or electron-withdrawing groups at the 6- or 7-position of the isoquinoline ring can affect the yield of photochemical reactions. acs.org Specifically, both electron-donating (methoxy) and electron-withdrawing substituents at the 7-position have been observed to slightly decrease the yield of certain photochemical functionalization reactions compared to unsubstituted analogs. acs.org

Furthermore, the replacement of the 1-carbonyl group with a sulfoxide (B87167) moiety results in a hypsochromic shift (a shift to a shorter wavelength) in the compound's light absorption. This modification necessitates the use of a different light source, such as violet light, for effective photochemical reactions like O–H and S–H insertions. acs.org

The planarity of the isoquinoline system also plays a role in its interactions. In some derivatives, the five-membered ring of an attached indane fragment adopts an envelope conformation, and the planes of the indane benzene (B151609) ring and the isoquinoline-1,3,4-trione ring are oriented at a significant dihedral angle to each other. grafiati.com This non-planar arrangement can influence how the molecule fits into the binding site of a biological target.

Impact of Side Chain Variations on Biological Interactions

For example, in a series of azonafide (B1242303) analogues, which are structurally related to isoquinoline-1,3,4(2H)-triones, variations in the side chain have been shown to lead to significant antitumor properties. iucr.org Similarly, for a class of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones that act as cyclin-dependent kinase 4 (CDK4) inhibitors, the presence of a basic amine substituent on the aniline (B41778) ring of the side chain is a requirement for inhibitory activity. acs.org

The length and composition of the side chain can also be critical. Studies on indenoisoquinoline topoisomerase I inhibitors, which share a related structural framework, have shown that a 4-amino-n-butyl group on the lactam nitrogen resulted in the most cytotoxic compound in the series. acs.org This suggests that the nature of the side chain directly impacts the therapeutic efficacy of the molecule.

Influence of Substituents on Biological Potency

A significant breakthrough in the development of isoquinoline-1,3,4-trione derivatives as therapeutic agents came with the discovery of their potent caspase-3 inhibitory activity. iucr.orgnih.govresearchgate.net Caspases are a family of proteases that play a key role in apoptosis (programmed cell death), and their inhibition is a therapeutic strategy for diseases characterized by excessive cell death. nih.gov

Initial high-throughput screening identified isoquinoline-1,3,4-trione derivatives as caspase inhibitors. nih.govresearchgate.net Subsequent structural modifications revealed that the introduction of an N-acyl group at the 6-position of the isoquinoline ring dramatically enhanced their inhibitory potency against caspase-3. nih.gov For instance, some of these N-acyl derivatives exhibit low nanomolar IC50 values, indicating high potency. nih.gov Specifically, compound 6k was found to have an IC50 of 40 nM against caspase-3. nih.gov

The mechanism of caspase-3 inactivation by these derivatives is thought to involve a redox cycle, as the inactivation is dependent on the presence of dithiothreitol (B142953) (DTT) and oxygen. researchgate.net This suggests that the isoquinoline-1,3,4-trione core acts as a scaffold that can be functionalized with specific substituents to achieve potent and selective enzyme inhibition.

Table 1: Caspase-3 Inhibition by Isoquinoline-1,3,4-trione Derivatives

| Compound | Modification | IC50 (nM) for Caspase-3 |

| Original Hit | - | - |

| 6k | N-Acyl group at 6-position | 40 |

| 13f | N-Acyl group at 6-position | Not specified, but showed dose-dependent decrease in infarct volume in a stroke model. |

Data sourced from Chen et al., 2006. nih.gov

The substituents on the this compound scaffold also play a critical role in directing the outcome of photochemical reactions. mdpi.comnih.gov These reactions are valuable for synthesizing complex polycyclic structures. nih.gov The C4 carbonyl group of the isoquinoline-1,3,4-trione is the primary reactive site in most of these photoreactions. mdpi.com

The nature of the substituents on the reacting partner, such as an alkyne, can influence the regioselectivity of the photocycloaddition. nih.gov For example, in photoinduced tandem reactions with azaaryl substituted acetylenes, changing the substitution on the azaaryl ring (e.g., from benzene to pyridine (B92270) or cyclopropane) alters the photoreactivity and can lead to the formation of a single aza-polycyclic product with improved regioselectivity. nih.gov

Furthermore, substituents on the isoquinoline ring itself can modulate the efficiency of these photochemical processes. As mentioned previously, electron-withdrawing or electron-donating groups at the 7-position can slightly diminish the yield of certain photochemical reactions. acs.org The reaction of 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione, an N-phenyl substituted derivative, also resulted in a lower yield of the product due to the reduced stability of both the starting material and the product. acs.org

These findings highlight the delicate interplay between the electronic nature of substituents and the efficiency and selectivity of photochemical transformations involving the isoquinoline-1,3,4-trione core.

Table 2: Effect of Substituents on Photochemical Reaction Yields

| Substrate | Substituent | Reaction Type | Product Yield |

| 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione | N-phenyl | Photochemical O-H insertion | Diminished |

| 7-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones | Electron-withdrawing or electron-donating group at C7 | Photochemical O-H insertion | Slightly diminished |

| N-alkyl substituted 4-diazoisoquinoline-1,3(2H,4H)-diones | N-alkyl | Photochemical O-H insertion | 60-71% |

Data sourced from Loges et al., 2022. acs.org

Effect of N-Acyl Groups on Caspase Inhibition

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound derivatives is a key determinant of their ability to bind to biological targets and, consequently, their biological activity. acs.org X-ray crystallography studies have provided valuable insights into the conformational preferences of these molecules. iucr.orgiucr.orggrafiati.com

In the solid state, the piperidine (B6355638) ring of the 1,2,3,4-tetrahydroisoquinoline (B50084) moiety in some derivatives adopts a half-boat conformation. iucr.orgresearchgate.net The planarity of different parts of the molecule and the dihedral angles between them are also important features. For example, in one derivative, the oxazole (B20620) ring is essentially planar and is inclined at a significant angle to the tetrahydroisoquinoline unit. iucr.orgresearchgate.net

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structure and are indicative of the types of interactions that can occur in a biological environment. iucr.org For instance, intermolecular N—H···O hydrogen bonds and π-π stacking between benzene rings have been observed to stabilize the crystal lattice. iucr.org

Molecular modeling and the analysis of DNA cleavage patterns have been used to understand the molecular recognition of related compounds like the indenoisoquinolines. acs.org These studies suggest that specific groups on the molecule, such as the carbonyl group, can be involved in hydrogen bonding interactions with amino acid residues (e.g., Arg364) in the target enzyme. acs.org The orientation of substituents, such as those on the lactam nitrogen, can also influence how the molecule is positioned within the major or minor groove of DNA. acs.org

Biological Activities and Mechanistic Investigations

Caspase Inhibition

Isoquinoline-1,3,4(2H)-trione and its derivatives have been identified as novel and potent inhibitors of caspase-3. researchgate.netnih.gov Kinetic studies have demonstrated that these compounds can irreversibly inhibit caspase-3 in a time- and dose-dependent manner. researchgate.net This inhibition is crucial as caspase-3 is a key executioner caspase in the apoptotic pathway, and its dysregulation is implicated in various diseases. rcsb.orgpdbj.org The inhibitory action of this compound derivatives is not limited to caspase-3; they are considered pan-caspase inhibitors, although they show potent and selective inhibition against caspases 3 and 7. researchgate.netacs.org

Mechanism of Caspase-3 Inactivation

The inactivation of caspase-3 by this compound derivatives is a complex process that does not involve direct, irreversible binding to the active site. Instead, it is mediated by the generation of reactive oxygen species (ROS) through a redox-cycling mechanism. rcsb.orgpdbj.org

The inactivation of caspase-3 by this compound derivatives is dependent on the presence of oxygen and a reducing agent like 1,4-dithiothreitol (DTT). rcsb.orgpdbj.org The reaction between the isoquinoline-1,3,4-trione derivatives and DTT generates ROS. rcsb.orgpdbj.orgresearchgate.net This has been confirmed through experiments using chemical indicators and electron spin resonance measurements. rcsb.orgpdbj.orgresearchgate.net The involvement of ROS in the inactivation process is further supported by the fact that oxygen-free radical scavengers, such as catalase and superoxide (B77818) dismutase, can prevent the inactivation of caspase-3 by these inhibitors. rcsb.orgresearchgate.netresearchgate.net

Kinetic analyses suggest that a redox cycle is integral to the inactivation process. rcsb.orgpdbj.orgresearchgate.net The isoquinoline-1,3,4-trione derivatives participate in a cycle where they are reduced and subsequently reoxidized, leading to the continuous production of ROS. This redox cycling is crucial for the compound's ability to inactivate caspase-3. The inactivation has also been observed when DTT is replaced by dihydrolipoic acid, a compound found within cells, suggesting this mechanism may be relevant in a biological context. rcsb.orgresearchgate.netresearchgate.net

The ROS generated through the redox cycle ultimately leads to the oxidation of the catalytic cysteine residue (Cys-163) in the active site of caspase-3. rcsb.orgpdbj.org Crystal structures of caspase-3 in complex with isoquinoline-1,3,4-trione derivatives have shown that this critical cysteine is oxidized to sulfonic acid (–SO3H). rcsb.orgpdbj.orgresearchgate.netresearchgate.net This irreversible oxidation of the catalytic residue renders the enzyme inactive.

Involvement of a Redox Cycle

Caspase-3 Inhibitor Design and Development

The discovery of isoquinoline-1,3,4-trione as a caspase-3 inhibitor originated from high-throughput screening. nih.gov Subsequent structural modifications have led to the development of more potent analogues. nih.gov For instance, the introduction of a 6-N-acyl group significantly enhanced the inhibitory activity. nih.gov Some of these synthesized derivatives exhibit low nanomolar potency against caspase-3 in vitro. nih.gov The unique structure of these small-molecule inhibitors offers a new avenue for developing therapeutic agents targeting diseases associated with upregulated apoptosis. nih.gov

Non-Specific Binding to Caspase-3 Dimer Interface

Below is a table summarizing the key findings related to the biological activity of isoquinoline-1,3,4-trione.

| Feature | Description | References |

| Target Enzyme | Caspase-3 (also other caspases) | rcsb.org, researchgate.net, pdbj.org |

| Inhibition Type | Irreversible | rcsb.org, researchgate.net |

| Mechanism | ROS-mediated oxidation of catalytic cysteine | rcsb.org, pdbj.org |

| Key Requirement | Oxygen and a reducing agent (e.g., DTT) | rcsb.org, pdbj.org |

| Binding Site | Non-specific, at the dimer interface | rcsb.org, researchgate.net, researchgate.net, pdbj.org |

| Result of Inhibition | Oxidation of Cys-163 to sulfonic acid | rcsb.org, researchgate.net, researchgate.net, pdbj.org |

Anti-Inflammatory Properties

Derivatives of the closely related isoquinoline-1,3(2H,4H)-dione scaffold have shown notable anti-inflammatory properties. acs.orgnih.gov For instance, a structurally similar heterocycle, 2H-benzo[e] nih.govnih.govthiazin-3(4H)-one 1,1-dioxide, where a sulfoxide (B87167) group replaces a carbonyl group, has demonstrated significant anti-inflammatory activity, with some derivatives being more potent than the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. acs.orgnih.gov While direct studies on the anti-inflammatory properties of this compound itself are not extensively detailed in the provided results, the activity of these related compounds suggests a promising area for future investigation.

Anticancer Activities

The isoquinoline (B145761) framework is a key component in numerous natural and synthetic compounds with anticancer properties. arabjchem.org Derivatives of isoquinoline-1,3(2H,4H)-dione, which shares a structural relationship with this compound, have been investigated for their potential as anticancer agents. rsc.orgresearchgate.net The mechanism of action for many quinoline-based anticancer compounds involves the inhibition of critical cellular processes such as tyrosine kinase activity and tubulin polymerization. arabjchem.org For example, certain 1H-benz[de]isoquinoline-1,3-dione derivatives have been synthesized and evaluated for their antitumor activity. google.com The structural similarities suggest that this compound derivatives could also exhibit cytotoxic effects against cancer cells, making them an interesting scaffold for the development of new antineoplastic agents.

Antimicrobial Properties

Several derivatives of isoquinoline and its related structures have demonstrated significant antimicrobial activity. mdpi.com Specifically, aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been synthesized and tested against a range of microorganisms. researchgate.net These studies revealed that certain compounds within this class exhibit potent antibacterial and antifungal activities. researchgate.net The evaluation included both aerobic and anaerobic bacteria, such as Staphylococcus aureus, Escherichia coli, and Bacteroides fragilis, as well as the yeast Candida albicans. researchgate.net Although research focusing specifically on the antimicrobial properties of this compound is not extensively covered, the activity of these closely related compounds indicates a potential for this scaffold in the development of new antimicrobial agents.

Neurodegenerative Disease Research

The isoquinoline core is a feature of many alkaloids with significant biological effects, including those relevant to neurodegenerative diseases. nih.gov Derivatives of isoquinoline-1,3,4-trione have emerged as a promising class of compounds in the research of neurodegenerative disorders, primarily due to their role as caspase inhibitors. nih.govnih.gov

A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques, which contribute to neuronal apoptosis. nih.gov Isoquinoline-1,3,4-trione and its derivatives have been identified as potent, irreversible, and selective inhibitors of caspases, particularly caspase-3, an enzyme deeply involved in the apoptotic pathways of neuronal cells. nih.gov Research has shown that these compounds can attenuate the apoptosis induced by Aβ peptides in both PC12 cells and primary neuronal cells. nih.gov This neuroprotective effect positions isoquinoline-1,3,4-trione derivatives as potential therapeutic agents for mitigating the neuronal loss characteristic of Alzheimer's disease. nih.govnih.gov The ability of these compounds to interfere with the fundamental mechanisms of neuronal death highlights their therapeutic potential. nih.gov

Ischemic stroke, a leading cause of long-term disability, results from a disruption of blood flow to the brain, leading to neuronal cell death. fpnotebook.commsdmanuals.com Caspase-3 activation is a critical step in the apoptotic cascade that follows an ischemic event. nih.gov A series of isoquinoline-1,3,4-trione derivatives have been synthesized and identified as potent caspase-3 inhibitors. nih.gov In preclinical studies, one such derivative, compound 13f (N-(2-methoxyphenyl)-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)succinamide), demonstrated a significant, dose-dependent reduction in infarct volume in a transient middle cerebral artery occlusion (MCAO) stroke model in rats. nih.gov This finding suggests that by inhibiting apoptosis, these compounds can protect brain tissue from ischemic damage, offering a potential therapeutic strategy for stroke and other ischemic brain injuries. nih.govnih.gov

| Derivative | Target | In Vitro Activity (IC50) | In Vivo Model | Outcome | Reference |

| Compound 6k | Caspase-3 | 40 nM | - | Potent inhibitor | nih.gov |

| Compound 13f | Caspase-3 | Not specified | Transient MCAO in rats | Dose-dependent decrease in infarct volume | nih.gov |

| Isoquinoline-1,3,4-trione derivatives | Caspases | Not specified | Aβ-induced apoptosis in PC12 and primary neurons | Attenuated apoptosis | nih.gov |

Potential for Alzheimer's Disease Treatment

Antispasmodic Activity

The isoquinoline ring is a common structural motif in a variety of alkaloids known for their wide range of pharmacological activities, including antispasmodic effects. mdpi.com While direct studies on the antispasmodic properties of this compound are not detailed in the provided search results, research on related isoquinoline derivatives provides a basis for potential activity. For instance, novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their spasmolytic activity on smooth muscle. mdpi.comnih.gov Furthermore, a new hybrid molecule of anthranilic acid and its diamides, which are precursors to isoquinolines, were predicted by in silico models to have potential spasmolytic effects. mdpi.com These findings suggest that the broader class of isoquinoline-containing compounds holds promise for the development of new antispasmodic agents. mdpi.commdpi.com

Comparison with Established Spasmolytics

In the quest for new and effective spasmolytic agents, derivatives of isoquinoline have been compared with established drugs like papaverine (B1678415) and mebeverine. mdpi.com Papaverine, a well-known isoquinoline alkaloid, has long been used as a non-specific smooth muscle relaxant and vasodilator. mdpi.commdpi.commdpi.com Studies on 1,3-disubstituted 3,4-dihydroisoquinolines were initiated partly due to their structural similarities to papaverine and mebeverine, the latter being a second-generation papaverine analog used to treat irritable bowel syndrome (IBS). mdpi.comnih.gov

The spasmolytic effects of these derivatives were functionally analyzed and compared to the myotropic effects of mebeverine. mdpi.com Likewise, the smooth muscle relaxation pathway of certain isoquinoline precursors was found to be similar to that of papaverine. mdpi.com However, these comparative studies have centered on isoquinoline derivatives rather than the specific this compound core structure.

Antioxidant Activity

The antioxidant profile of this compound is complex and appears to be context-dependent, with some derivatives exhibiting pro-oxidant activity. Investigations into the mechanism of caspase-3 inactivation by isoquinoline-1,3,4-trione derivatives revealed that these compounds can generate reactive oxygen species (ROS). pdbj.orgijper.org This process is dependent on oxygen and reducing agents like 1,4-dithiothreitol (DTT) and leads to the oxidation of the target enzyme. pdbj.org Electron spin resonance measurements confirmed that ROS are generated from the reaction between the isoquinoline-1,3,4-trione derivatives and DTT, which in turn mediates the inactivation of the enzyme. pdbj.org

In contrast, other related isoquinoline structures have demonstrated direct antioxidant, or radical-scavenging, properties. For example, a study on 1,3-disubstituted 3,4-dihydroisoquinolines found that one specific derivative exhibited significant antioxidant potential in a DPPH radical scavenging assay. mdpi.com Similarly, certain pyrimido[4,5-c]isoquinoline hybrids have shown potent antioxidant activity, in some cases greater than the standard drug Trolox. researchgate.net The benzyl (B1604629) tetraisoquinoline alkaloid berberine (B55584) has also been studied extensively for its ability to scavenge free radicals in a variety of in vitro models. jst.go.jp

| Compound Type | Activity Type | Finding | Reference |

|---|---|---|---|

| Isoquinoline-1,3,4-trione derivatives | Pro-oxidant | Inactivates caspase-3 via generation of Reactive Oxygen Species (ROS). | pdbj.orgijper.org |

| 1,3-Disubstituted 3,4-dihydroisoquinolines | Antioxidant | Compound 5d showed 55% inhibition in a DPPH assay at 31 µM. | mdpi.com |

| Pyrimido[4,5-c]isoquinoline hybrids | Antioxidant | Compounds 4c and 4d showed potent activity with IC50 values of 12.18 µM and 6.02 µM, respectively. | researchgate.net |

| Berberine (Benzyl tetraisoquinoline alkaloid) | Antioxidant | Demonstrated concentration-dependent free radical scavenging in multiple assays (DPPH, NO, ABTS). | jst.go.jp |

Enzyme Inhibition Beyond Caspases

While much of the research on this compound has centered on its role as a caspase inhibitor, studies have also explored its effects on other enzymes. Notably, isoquinoline-1,3,4-trione itself has been evaluated as an inhibitor of α-glucosidase. scivisionpub.comresearchgate.net In a screening of various fused heterocyclic compounds, isoquinoline-1,3,4-trione (referred to as compound 11 in the study) was identified as a potent inhibitor of α-glucosidase from Saccharomyces cerevisiae. scivisionpub.com

The inhibitory action was quantified, showing a significant effect when compared to the reference inhibitor, acarbose. scivisionpub.com This finding suggests a broader enzymatic inhibition profile for the isoquinoline-1,3,4-trione scaffold beyond the apoptosis-related caspase family. scivisionpub.comresearchgate.net Other derivatives of the wider isoquinoline-1,3(2H,4H)-dione class have also been investigated as inhibitors for enzymes such as HIV-1 integrase, the RNase H function of HIV-1 reverse transcriptase, and cyclin-dependent kinase 4 (CDK4). acs.orgacs.org

| Enzyme | Inhibitor | Inhibition Value (Ki) | Inhibition Value (IC50) | Reference |

|---|---|---|---|---|

| α-Glucosidase (S. cerevisiae) | Isoquinoline-1,3,4-trione | 5.56 mM | 6.23 mM | scivisionpub.com |

Interaction with Cellular Targets

The interaction of this compound and its derivatives has been most thoroughly characterized with the caspase family of proteases, particularly caspase-3. nih.govnih.gov These compounds are classified as potent, irreversible, and slow-binding pan-caspase inhibitors. nih.gov The mechanism of inhibition is indirect; the compounds participate in a redox cycle that generates reactive oxygen species (ROS), which then irreversibly oxidize the catalytic cysteine residue (Cys163) of caspase-3 to sulfonic acid (-SO3H), thereby inactivating the enzyme. pdbj.org

Crystal structure analysis of caspase-3 in complex with these inhibitors shows that the isoquinoline-1,3,4-trione derivatives bind at the dimer interface of the enzyme, rather than directly at the active site. pdbj.org This binding is considered nonspecific. pdbj.org The functional consequence of this interaction is the attenuation of apoptosis. nih.gov In cellular models, these inhibitors have been shown to protect against apoptosis induced by the beta-amyloid(25-35) peptide in both PC12 cells and primary neuronal cells, highlighting their potential as neuroprotective agents. nih.gov

| Cellular Target | Inhibitor | Mechanism of Interaction | Cellular Outcome | Reference |

|---|---|---|---|---|

| Caspase-3 | Isoquinoline-1,3,4-trione derivatives | Binds to the dimer interface and catalyzes ROS-mediated oxidation of the catalytic cysteine (Cys163). | Inhibition of apoptosis. | pdbj.orgnih.gov |

| Apoptotic Pathway in Neuronal Cells | Isoquinoline-1,3,4-trione and derivatives | Inhibition of caspases. | Attenuation of beta-amyloid-induced apoptosis. | nih.gov |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricate details of chemical reactions. rsc.org These methods allow for the elucidation of reaction pathways, the characterization of transient species like transition states, and the determination of the energetic feasibility of a proposed mechanism. acs.org For isoquinoline (B145761) derivatives, such calculations have been applied to understand reaction selectivity and to rationalize experimental outcomes. rsc.org

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies, allowing researchers to identify the highest energy point along a reaction coordinate. The structure and energy of the TS dictate the kinetic feasibility of a reaction. Combined experimental and computational studies on related aza-Diels-Alder reactions have shown that N-aryl ketenimines are significantly more reactive than corresponding imines due to less distorted, and therefore lower energy, transition states. dntb.gov.ua

In one comparative computational study, the activation energy (Eact) for the reaction involving a ketenimine was found to be 5 kcal/mol lower than that for a related formaldimine, which aligns with experimental observations of higher reactivity. dntb.gov.ua For reactions involving isoquinoline derivatives, analysis of the transition state helps explain stereoselectivity and regioselectivity. For instance, in organocatalyzed aza-Friedel–Crafts reactions, the transition state involves specific noncovalent interactions, such as hydrogen bonding between the catalyst and substrates, which directs the selective formation of one enantiomer over the other. researchgate.net

The energetic profile of a reaction maps the energy changes from reactants to products, including all intermediates and transition states. This profile provides a thermodynamic and kinetic picture of the reaction. DFT calculations have been employed to confirm reaction mechanisms by comparing the calculated energies with experimental findings. rsc.org For example, in rhodium-catalyzed reactions of 1H-1,2,3-triazoles, DFT calculations confirmed that the relative stability of intermediate complexes dictates the reaction outcome. A calculated decrease in free energy of 3.2 kcal/mol for one intermediate over another explained the observed product distribution. researchgate.net

In the context of isoquinoline-1,3,4(2H)-trione synthesis, computational studies have helped to rationalize reaction pathways. For instance, in the photochemical synthesis of aza-polycycles, understanding the electrocyclization reactions within the tandem sequence is crucial for predicting the final product. biorxiv.org Similarly, computational studies on the cycloaddition reactions of related ketenimines show that while the initial cycloaddition is reversible, the subsequent ether-cleavage step is highly favorable energetically, driving the reaction forward to the final pyridone products. dntb.gov.ua

Transition State Analysis

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. way2drug.com These techniques are fundamental in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score. Derivatives of this compound have been identified as potent, irreversible inhibitors of caspase-3, a key enzyme involved in apoptosis. acs.orggenexplain.com Docking studies have been crucial in understanding how these compounds interact with the enzyme.

Studies on caspase-3 have shown that isoquinoline-1,3,4-trione derivatives bind within the enzyme's active site. For related inhibitors, specific interactions have been identified, such as hydrogen bonds with key amino acid residues. For example, a sulfonamide compound was shown to form a hydrogen bond with the asparagine residue Asn208 in the active site of caspase-3. researchgate.net The validation of docking protocols is often achieved by re-docking a known co-crystallized ligand and ensuring the computational pose closely matches the experimental structure, as demonstrated by low root-mean-square deviation (RMSD) values. mdpi.com

Beyond caspases, isoquinoline derivatives have been investigated as inhibitors of other enzymes, such as α-glucosidase, a target for managing type 2 diabetes. dntb.gov.uanih.gov Docking studies of isoquinoline-1,3,4-trione into the active site of Saccharomyces cerevisiae α-glucosidase have been performed to identify the binding modes and key interactions between the ligand and amino acid residues. chemrxiv.org

| Compound Scaffold | Protein Target | Key Interacting Residues (Example) | Binding Energy (Example) | Reference |

|---|---|---|---|---|

| Isoquinoline-1,3,4-trione derivative | Caspase-3 | Asn208 | -4.9 kcal/mol | researchgate.net |

| Isoquinoline-1,3,4-trione | α-Glucosidase (S. cerevisiae) | Not specified | Not specified | chemrxiv.org |

Computational tools can predict the biological activity spectrum of a compound based solely on its chemical structure. One widely used tool is the Prediction of Activity Spectra for Substances (PASS) program. PASS compares the structure of a query molecule to a large training set of known biologically active substances and predicts probabilities for various pharmacological effects and mechanisms of action. chemrxiv.org

The PASS algorithm is built on the principle that a compound's activity is a function of its structure. mdpi.com The program provides probabilities for a compound being active (Pa) or inactive (Pi) for thousands of different activity types. chemrxiv.org This approach has been successfully used to predict activities for various isoquinoline derivatives, including muscle relaxant, antioxidant, and spasmolytic effects, which can then be validated experimentally. acs.org The average accuracy of PASS predictions is reported to be around 95%, making it a valuable tool for prioritizing compounds for synthesis and testing in the early stages of drug discovery. mdpi.comchemrxiv.org

Ligand-Protein Interactions

Structure-Based Drug Design

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of the biological target. Computational methods like molecular docking are central to SBDD, enabling the design of molecules with improved potency and selectivity.

The development of isoquinoline-1,3,4-trione derivatives as caspase-3 inhibitors serves as an excellent example of SBDD. This work began with the identification of the isoquinoline-1,3,4-trione scaffold as a novel inhibitor from a high-throughput screen. Based on this initial hit, further structural modifications were undertaken to improve activity. The synthesis of various analogues and subsequent biological evaluation revealed critical structure-activity relationships (SAR). For instance, the introduction of a 6-N-acyl group was found to significantly enhance the inhibitory potency against caspase-3, leading to compounds with activity in the low nanomolar range. Such focused modifications, guided by an understanding of the ligand's interaction with the protein target, are the essence of structure-based design. This iterative process of computational modeling, chemical synthesis, and biological testing is a powerful strategy for developing novel therapeutics against diseases characterized by disregulated apoptosis.

Prediction of Pharmacokinetic Properties (In Silico)

The evaluation of pharmacokinetic properties—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of the drug discovery and development process. In recent years, in silico computational methods have become indispensable tools for predicting these properties early in the research pipeline, allowing for the prioritization of candidates with favorable profiles and reducing the likelihood of late-stage failures. For this compound and its derivatives, various computational models are employed to forecast their behavior within a biological system. These predictions are typically based on the compound's structural and physicochemical properties.

Detailed research findings from computational analyses of the isoquinoline scaffold provide a foundational understanding of its potential as a therapeutic agent. In silico studies on related isoquinoline and quinoline (B57606) structures consistently utilize platforms like SwissADME and ProTox-II to generate predictive data. mdpi.com These tools analyze parameters derived from the compound's two-dimensional structure to estimate its drug-likeness and ADME profile.

Key parameters frequently assessed include adherence to Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com For instance, analyses of various 1,3-disubstituted 3,4-dihydroisoquinolines and novel anthranilic acid hybrids have shown that these compounds generally satisfy Lipinski's criteria, predicting good oral bioavailability with scores often around 0.55. mdpi.commdpi.com The topological polar surface area (TPSA) is another critical descriptor, with values below 140 Ų generally indicating good intestinal absorption. mdpi.com Furthermore, TPSA values under 90 Ų are often correlated with the ability to penetrate the blood-brain barrier (BBB). core.ac.uk

Computational models also predict interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. mdpi.com Predictions can indicate whether a compound is likely to be a substrate or an inhibitor of specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for anticipating potential drug-drug interactions. The synthetic accessibility (SA) score is another important calculated parameter, providing an estimate of how easily the compound can be synthesized, which is a practical consideration in drug development. mdpi.commdpi.com

For this compound, its fundamental physicochemical properties, as listed in public chemical databases, provide the basis for these in silico predictions. nih.gov With a molecular weight of 175.14 g/mol , one hydrogen bond donor, three hydrogen bond acceptors, and a calculated logP of 0.4, the molecule fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. nih.gov Its TPSA of 63.2 Ų further supports predictions of high gastrointestinal absorption and suggests a capacity to cross the blood-brain barrier. mdpi.comnih.gov

The following table summarizes the computationally predicted pharmacokinetic properties for the parent compound, this compound, based on its known structural properties and data from analogous compounds.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Formula | C₉H₅NO₃ nih.govuni.lu | Basic chemical identity. |

| Molecular Weight (MW) | 175.14 g/mol nih.gov | Influences absorption and distribution; complies with Lipinski's rule (<500). |

| Lipophilicity (XLogP3) | 0.4 nih.gov | Affects solubility, permeability, and plasma protein binding; complies with Lipinski's rule (<5). |

| Topological Polar Surface Area (TPSA) | 63.2 Ų nih.gov | Predicts transport properties; value suggests good oral absorption and BBB penetration. mdpi.com |

| Hydrogen Bond Donors | 1 nih.gov | Influences binding and solubility; complies with Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 3 nih.gov | Influences binding and solubility; complies with Lipinski's rule (<10). |

| Rotatable Bonds | 0 nih.gov | Relates to conformational flexibility and oral bioavailability; low number is favorable. |

| Pharmacokinetics (Predicted) | ||

| Lipinski's Rule of Five | 0 Violations | Indicates high potential for "drug-likeness" and oral activity. mdpi.com |

| Gastrointestinal (GI) Absorption | High | Predicted based on physicochemical properties fulfilling Lipinski's rules and favorable TPSA. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted based on TPSA value being < 90 Ų. core.ac.uk |